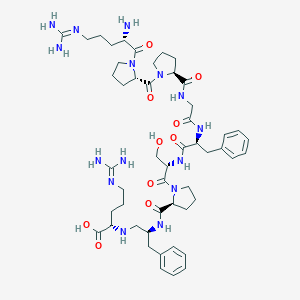

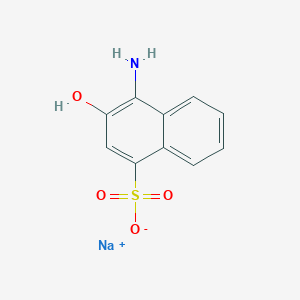

![molecular formula C56H42BF48NaO11 B039439 Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate CAS No. 120945-63-3](/img/structure/B39439.png)

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate

Vue d'ensemble

Description

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate is a lipophilic ion which is insoluble in water . It is also strong against acids and oxidants . It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .

Synthesis Analysis

The compound can be prepared using boron trifluoride and 3,5-bis (trifluoromethyl)phenylmagnesium iodide as major components .Molecular Structure Analysis

The empirical formula of the compound is C56H36BF48NaO8 · 3H2O . The molecular weight is 1836.65 g/mol .Chemical Reactions Analysis

The compound is a lipophilic additive of tetraphenylborate and is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .Physical And Chemical Properties Analysis

The compound is a powder . It is insoluble in water and is strong against acids and oxidants .Applications De Recherche Scientifique

Catalysis : It's an efficient negatively charged phase transfer catalyst for diazonium ion in azo coupling reactions and catalyzes one-pot, three-component Mannich reactions and reductive amination of aldehydes in water at ambient temperatures (Kobayashi et al., 1981); (Chang et al., 2006); (Lai et al., 2008).

Synthesis : It's used in synthesizing various tetraarylborate ions with many trifluoromethyl groups and helps in producing stable silyloxonium ions at low temperatures (Fujiki et al., 1992); (Kira et al., 1992).

Sensor Technology : It acts as a stable anionic additive in cation-selective chemical sensors, improves cocaine-selective membrane electrodes, and constructs histamine-sensitive membrane electrodes (Rosatzin et al., 1993); (Watanabe et al., 1995); (Katsu & Hirodo, 1999).

Polymerization : It is a proton source for initiating polymerization of vinyl ethers and activates styrenes for efficient polymerization (Chang et al., 2006).

Stability and Lipophilicity : It's noted for its high lipophilicity, insolubility in water, and durability against acid and oxidants, which is crucial for the isolation of highly electrophilic cations (Nishida et al., 1984); (Chen & Lancaster, 2013).

Chemical Analysis : It is a safe and reliable reagent for analyzing water content in solutions of fluorinated tetraarylborates and has been standardized for preparation and purification (Yakelis & Bergman, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The compound’s use as a lipophilic ion exchanger for ion-selective membrane electrodes and as an anionic phase-transfer catalyst suggests potential applications in the field of analytical chemistry . Its role in the solvent extraction of cations also indicates potential use in separation processes .

Propriétés

IUPAC Name |

sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYSIIBSDLWUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42BF48NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635624 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1836.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate | |

CAS RN |

120945-63-3 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)

![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)